Acetogenins

Catalog No.
S583764
CAS No.
M.F
C26H46O7
M. Wt
470.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetogenins

Product Name

Acetogenins

IUPAC Name

4-[2-hydroxy-6-[5-(1,4,5-trihydroxyundecyl)oxolan-2-yl]hexyl]-2-methyl-2H-furan-5-one

Molecular Formula

C26H46O7

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C26H46O7/c1-3-4-5-6-11-22(28)23(29)13-14-24(30)25-15-12-21(33-25)10-8-7-9-20(27)17-19-16-18(2)32-26(19)31/h16,18,20-25,27-30H,3-15,17H2,1-2H3

InChI Key

CTUPPWQYDNGORK-UHFFFAOYSA-N

SMILES

CCCCCCC(C(CCC(C1CCC(O1)CCCCC(CC2=CC(OC2=O)C)O)O)O)O

Synonyms

Acetogenin Compounds, Acetogenins, Acetogenins, Annonaceous, Annonaceous Acetogenins

Canonical SMILES

CCCCCCC(C(CCC(C1CCC(O1)CCCCC(CC2=CC(OC2=O)C)O)O)O)O

Description

The exact mass of the compound Acetogenins is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 695405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acetogenins are a unique class of natural compounds predominantly derived from plants in the Annonaceae family, such as Annona muricata (soursop) and Annona cherimola (cherimoya). These compounds are characterized by their long-chain fatty acid structures, typically containing 32 to 34 carbon atoms, and often feature a methyl-substituted α,β-unsaturated-γ-lactone moiety. A notable structural aspect of acetogenins is the presence of tetrahydrofuran or tetrahydropyran rings, which can be adjacent or non-adjacent to other functional groups, including hydroxyl groups. This structural diversity contributes to their varied biological activities, particularly their cytotoxic and pesticidal properties .

That facilitate their synthesis and modification. Key reactions include:

  • Oxidative cyclization: This reaction is crucial for forming the tetrahydrofuran ring from polyene precursors.
  • Mitsunobu reaction: Used for inverting alcohol configurations and facilitating ring closures.
  • Hydrogenation: Often applied to reduce alkenes to alkanes, enhancing the stability of the acetogenin structure.
  • Wittig reaction: Utilized for constructing double bonds within the carbon skeleton of acetogenins .

These reactions are essential for both natural biosynthesis and synthetic approaches to producing acetogenins.

Acetogenins exhibit significant biological activities, particularly in anticancer research. They are known to inhibit mitochondrial complex I (NADH–ubiquinone oxidoreductase), leading to apoptosis in cancer cells. Various studies have shown that acetogenins possess potent cytotoxic effects against a range of cancer cell lines, with some compounds demonstrating effective inhibition at nanomolar concentrations. For instance, compounds like asiminocin and bullatacin have shown remarkable potency with effective doses in the range of 10910^{-9} to 101210^{-12} μg/mL . Additionally, acetogenins have demonstrated activity against multidrug-resistant cancer cells, highlighting their potential as lead compounds in cancer therapy .

The synthesis of acetogenins can be achieved through several methods:

  • Natural Extraction: Acetogenins are primarily isolated from plant sources using organic solvents and chromatography techniques.
  • Total Synthesis: Various synthetic pathways have been developed, often involving complex multi-step processes that include:
    • Construction of the tetrahydrofuran core via epoxidation and cyclization.
    • Use of palladium-catalyzed cross-coupling reactions to build the carbon skeleton.
    • Application of selective hydrogenation and protection/deprotection strategies to yield the final acetogenin structure .

Recent advancements have focused on optimizing these synthetic routes for better yield and efficiency.

Acetogenins have diverse applications:

  • Medicinal Chemistry: Their potent anticancer properties make them candidates for drug development aimed at treating various cancers.
  • Pesticides: Due to their insecticidal activity, particularly against larvae of mosquitoes and other pests, acetogenins are being explored as natural pesticide alternatives .
  • Biological Research: They serve as tools for studying mitochondrial function and apoptosis mechanisms in cancer biology.

Research on acetogenins has revealed their interactions with cellular targets, particularly within mitochondrial pathways. Studies indicate that they can induce apoptosis by disrupting mitochondrial membrane potential and enhancing reactive oxygen species production. Furthermore, acetogenins have been shown to interact synergistically with other chemotherapeutic agents, potentially improving efficacy against resistant cancer cell lines .

Acetogenins share structural similarities with several other classes of compounds but stand out due to their unique tetrahydrofuran or tetrahydropyran rings. Here are some similar compounds:

  • Alkaloids: Like acetogenins, many alkaloids exhibit significant biological activities but typically do not contain the same lactone structures.
  • Terpenoids: These compounds also show diverse biological activities but differ in their carbon skeletons and functional groups.
  • Fatty Acid Derivatives: While they may share long-chain structures with acetogenins, they lack the distinctive lactone moiety.

Unique Features of Acetogenins

  • Presence of adjacent or non-adjacent tetrahydrofuran rings.
  • Specific cytotoxic action against mitochondrial complex I.
  • Structural diversity leading to varied biological activities across different derivatives.

XLogP3

3.9

Dates

Modify: 2024-02-18

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